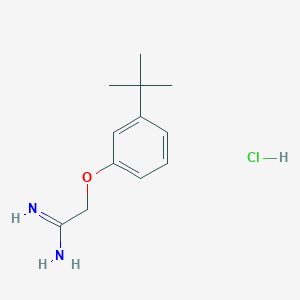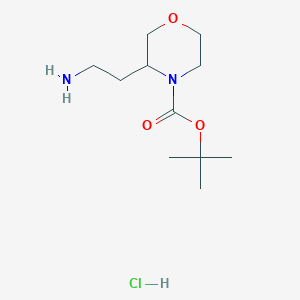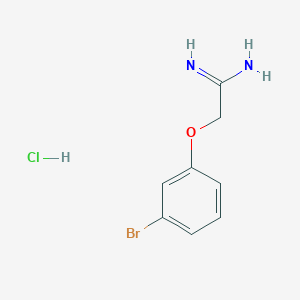
2-(3-Bromo-phenoxy)-acetamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-phenoxy)-acetamidine is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetamidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenoxy)-acetamidine typically involves the reaction of 3-bromophenol with acetamidine. One common method involves the use of 3-bromophenylboronic acid and bromoacetonitrile as starting materials . The reaction is carried out under controlled conditions, often involving palladium-catalyzed processes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-Bromo-phenoxy)-acetamidine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenoxy group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Nucleophilic Substitution:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation processes, and bases such as cesium carbonate for nucleophilic substitutions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various brominated derivatives, while nucleophilic substitution can introduce a wide range of functional groups to the acetamidine moiety.
科学研究应用
2-(3-Bromo-phenoxy)-acetamidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an inhibitor of specific enzymes or receptors.
作用机制
The mechanism of action of 2-(3-Bromo-phenoxy)-acetamidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action can include modulation of signal transduction processes and alteration of metabolic pathways.
相似化合物的比较
Similar Compounds
2-(3-Bromophenoxy)-N,N-dimethylethanamine: This compound shares a similar phenoxy group with a bromine atom but differs in the presence of a dimethylethanamine moiety.
2-(3-Bromophenoxy)ethanol: Another similar compound, differing by the presence of an ethanol group instead of an acetamidine moiety.
Uniqueness
2-(3-Bromo-phenoxy)-acetamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo both electrophilic and nucleophilic substitution reactions makes it a versatile compound for various synthetic applications.
属性
IUPAC Name |
2-(3-bromophenoxy)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPMHXLHPNULBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
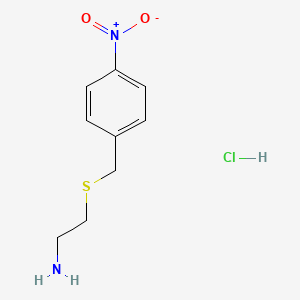
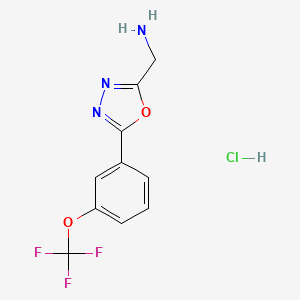
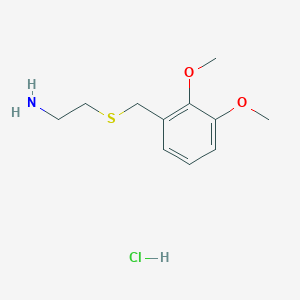
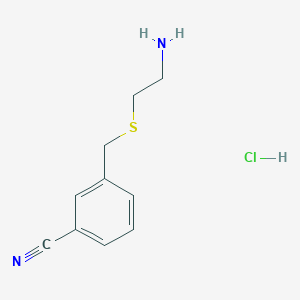
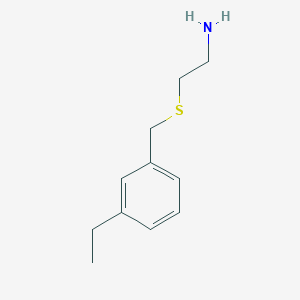
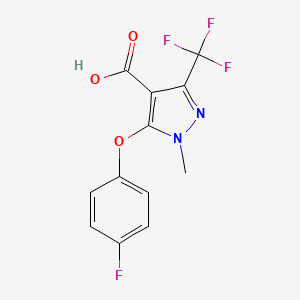
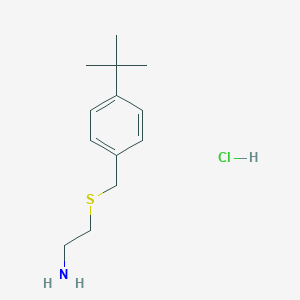
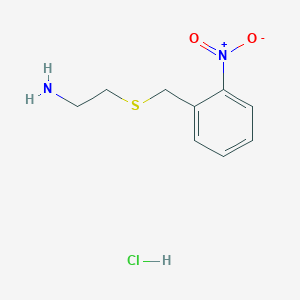
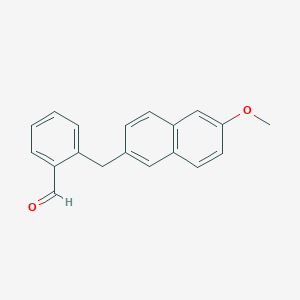
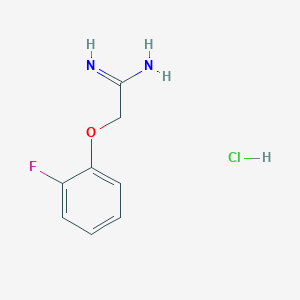
![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)
![1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)
